(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of bifuran and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bifuran and thiophene intermediates separately, followed by their coupling through a series of reactions such as Friedel-Crafts acylation, reduction, and condensation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and bifuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bifuran and thiophene moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-thienyl group: A simpler thiophene derivative with similar reactivity.
2,2’-bithiophene: Another bifuran derivative with comparable properties.
2,2’-biselenophene: A selenium-containing analog with distinct electronic characteristics.
Uniqueness
(2E)-N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide stands out due to its unique combination of bifuran and thiophene rings, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
(E)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-13(11-18-17(20)8-5-12-3-2-10-23-12)14-6-7-16(22-14)15-4-1-9-21-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMBOUNBXTYEDF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C=CC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)/C=C/C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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